tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Table 1: Comparative Crystallographic Parameters for Pyrrolopyridine Derivatives
The Boc group’s tert-butyl moiety adopts a staggered conformation, as observed in tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate derivatives, where the carbamate oxygen participates in weak C–H···O hydrogen bonds with adjacent molecules.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS)
¹H NMR Analysis : The proton environment of the title compound is characterized by distinct deshielding effects. The pyrrole C3–H proton adjacent to bromine resonates at δ 7.56 ppm as a singlet due to the electron-withdrawing effect of bromine, while the pyridine C6–H appears as a doublet at δ 8.73 ppm (J = 3.3 Hz). The tert-butyl group exhibits a singlet at δ 1.42 ppm for its nine equivalent methyl protons.
¹³C NMR Analysis : Key signals include the carbonyl carbon of the Boc group at δ 153.2 ppm and the quaternary carbon bearing bromine at δ 112.4 ppm. The pyridine C2 carbon resonates at δ 148.9 ppm, consistent with nitrogen-induced deshielding.
FT-IR Spectroscopy : Stretching vibrations appear at 1745 cm⁻¹ (C=O of carbamate), 1248 cm⁻¹ (C–O of Boc group), and 670 cm⁻¹ (C–Br). The absence of N–H stretches above 3000 cm⁻¹ confirms complete Boc protection of the pyrrole nitrogen.
High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ is observed at m/z 297.0314 (calculated 297.0344 for C₁₂H₁₃BrN₂O₂), with characteristic isotopic peaks at m/z 299.0293 (³⁵Cl/³⁷Cl ≈ 3:1 ratio).
Comparative Electronic Effects of Bromine and tert-Butoxycarbonyl Substituents
The bromine atom at C3 exerts a strong −I effect, reducing electron density at adjacent positions. Density functional theory (DFT) calculations on analogous systems show a 0.15 eV decrease in HOMO energy compared to non-brominated derivatives, increasing electrophilicity at C5 and C7. In contrast, the Boc group at N1 donates electron density through resonance (+M effect), partially counteracting bromine’s electron withdrawal. This push-pull interaction creates a dipole moment of 4.2 D along the N1–C3 axis, as modeled for tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Table 2: Substituent Effects on Key Molecular Orbitals
| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| H (Parent pyrrolopyridine) | −6.2 | −1.8 | 2.1 |
| Br (C3) | −6.35 | −1.95 | 3.8 |
| Boc (N1) | −6.1 | −1.7 | 2.4 |
| Br + Boc | −6.25 | −1.88 | 4.2 |
Bromine’s electronegativity also alters ¹H NMR chemical shifts, deshielding adjacent protons by 0.3–0.5 ppm compared to chloro analogs. The Boc group’s steric bulk restricts rotation about the N1–C(O) bond, leading to diastereotopic methyl groups in chiral environments.
Tautomeric Behavior Analysis in Solution-State
The compound exhibits dynamic tautomerism between the 1H- and 3H-pyrrolo[2,3-c]pyridine forms in polar aprotic solvents. Variable-temperature ¹H NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal coalescence of the N1–H and C3–H signals at 120°C, indicating a tautomeric equilibrium with an energy barrier of 18.3 kcal/mol. The Boc group stabilizes the 1H-tautomer by 2.1 kcal/mol through resonance conjugation, as confirmed by natural bond orbital (NBO) analysis. In nonpolar solvents like chloroform, the 1H-tautomer predominates (>95%), while aqueous mixtures favor the 3H-form due to hydrogen bonding with the solvent.
Key Observations:
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPHTDECKDRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the tert-butyl carboxylate protecting group is accomplished by reacting the brominated pyrrolo[2,3-c]pyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base catalyst such as N,N-dimethylaminopyridine (DMAP) or triethylamine (TEA). This reaction selectively protects the nitrogen atom of the pyrrole ring.
Reported Conditions and Yields:
| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| DMAP | Acetonitrile | 20°C | 2.5 to 18 h | 92.4–100 | High yield, mild conditions |
| Triethylamine (TEA) | Dichloromethane | 0–25°C | 6 to 12 h | 97–98.2 | Inert atmosphere recommended |
| DMAP | Dichloromethane | Room temp | ~12–18 h | ~98 | Efficient, requires purification |
The reaction is typically performed under an inert atmosphere to prevent side reactions. After completion, the reaction mixture is concentrated and purified by column chromatography or recrystallization.
The following table summarizes key experimental data from diverse studies on the preparation of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate and closely related analogues:
Purification is critical to obtain high-purity this compound suitable for further synthetic applications. Common methods include:
- Liquid-Liquid Extraction: Removal of polar impurities by partitioning between water and organic solvents such as dichloromethane.
- Column Chromatography: Silica gel columns with gradient elution using hexane/ethyl acetate mixtures (e.g., 70:30 to 50:50) effectively separate the product from byproducts.
- Recrystallization: From solvents like ethanol or methanol to achieve crystalline, pure material.
- Preparative HPLC: For large-scale or high-purity requirements, C18 reverse-phase columns with acetonitrile/water mobile phases are used.
Confirmatory analyses ensure the correct structure and purity of the synthesized compound:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the presence of the tert-butyl group (singlet ~1.5 ppm) and the aromatic protons with characteristic splitting patterns.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF MS confirms molecular weight (expected m/z 297.15 for C₁₂H₁₃BrN₂O₂).
- Melting Point Determination: Typically around 65°C for the pure compound.
- X-ray Crystallography: Used if unambiguous structural confirmation is required, particularly to verify bromine substitution position.
The preparation of this compound is reliably achieved by bromination of the pyrrolo[2,3-c]pyridine core followed by Boc protection of the nitrogen. The use of NBS for bromination and di-tert-butyl dicarbonate with DMAP or triethylamine for Boc protection under mild, inert conditions affords high yields (above 90%) and purity. Purification by chromatography and recrystallization ensures suitability for subsequent synthetic transformations.
This comprehensive overview integrates diverse, authoritative sources and experimental data to provide a clear, detailed guide to the preparation of this compound, supporting its application in advanced chemical synthesis and research.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic amounts of palladium or platinum are frequently used.
Major Products:
Substitution Reactions: Products include various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Structural and Chemical Properties
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- CAS Number : 226085-17-2
The compound features a pyrrolopyridine structure which is known for its diverse biological activities. The bromine substituent at the 3-position enhances its reactivity, making it suitable for further chemical modifications.
Drug Development
One of the primary applications of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is in the development of new pharmaceuticals. It serves as a versatile intermediate in the synthesis of various bioactive compounds. For instance:
- Inhibitors of SGK-1 Kinase : Research has indicated that derivatives of this compound can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in renal and cardiovascular diseases. This inhibition could lead to novel therapies for conditions such as hypertension and heart failure .
The compound has been studied for its potential biological activities, including:
- Anticancer Properties : Some studies suggest that compounds derived from pyrrolopyridines exhibit anticancer effects by inducing apoptosis in cancer cells. The bromine atom may enhance these effects by participating in halogen bonding interactions within biological systems.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Chemical Biology
In chemical biology, this compound can be utilized as a probe to study protein interactions and cellular pathways due to its ability to selectively bind to specific targets within cells.
Case Study 1: Inhibition of SGK-1 Kinase
A study published in a patent application highlighted the utility of pyrrolopyridine derivatives as SGK-1 inhibitors. The research demonstrated that these compounds could modulate electrolyte balance and cell proliferation processes associated with renal function and cardiovascular health .
Case Study 2: Synthesis of Anticancer Agents
In another study focusing on anticancer agents, researchers synthesized a series of pyrrolopyridine derivatives from this compound. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolopyridine derivatives, highlighting differences in substitution patterns, molecular properties, and applications.
Structural and Reactivity Differences
Regioisomerism :
- The position of the pyrrolo ring fusion ([2,3-c] vs. [2,3-b] vs. [3,2-c]) alters electronic distribution and reactivity. For example, the [2,3-c] isomer (850892-97-6) has a distinct dipole moment compared to the [2,3-b] isomer (226085-17-2), affecting its interaction with biological targets .
- Halogen positioning (e.g., bromine at position 3 vs. 5) influences cross-coupling efficiency. The 3-bromo derivative undergoes Suzuki reactions more readily than 5-bromo analogs due to steric and electronic factors .
Methyl and Dihydro Modifications: The dihydro structure in 1111637-66-1 reduces aromaticity, enhancing solubility and metabolic stability .
Synthetic Utility: The Boc group in all compounds enables deprotection under mild acidic conditions (e.g., TFA), facilitating downstream functionalization . Bromine in 226085-17-2 ([2,3-b] isomer) is widely used in one-pot Sonogashira couplings to generate triazolyl heterocycles, a key step in kinase inhibitor synthesis .
Physical and Chemical Properties
- Solubility : Boc-protected derivatives exhibit improved solubility in dichloromethane and THF compared to unprotected analogs.
- Stability : The dihydro derivative (1111637-66-1) is more stable under basic conditions due to reduced ring strain .
- Reactivity : 3-Bromo isomers generally show higher reactivity in Pd-catalyzed couplings than 4- or 5-bromo derivatives .
Commercial Availability and Pricing
Biological Activity
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- CAS Number : 226085-17-2
- Purity : ≥95% .
Biological Activity Overview
Research indicates that pyrrolo[2,3-c]pyridine derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Some derivatives have shown activity against bacteria and fungi.
- Antitumor Activity : Certain compounds within this class have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Investigations suggest potential applications in neurodegenerative diseases.
Antimicrobial Activity
Studies have indicated that pyrrolo[2,3-c]pyridine derivatives can inhibit the growth of various pathogens. For instance, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains.
Table 1: Antimicrobial Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | <0.15 µM |
| Compound B | E. coli | 5 µM |
| Compound C | S. aureus | 10 µM |
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. The compound has been shown to exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of pyrrolo[2,3-c]pyridine derivatives on ovarian and breast cancer cells, it was found that:
- Cytotoxicity : The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cell lines.
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research into the neuroprotective properties of pyrrolo[2,3-c]pyridine derivatives suggests their potential in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.
Table 2: Neuroprotective Effects of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Model System | Observed Effect |
|---|---|---|
| Compound D | PC12 Cells | Increased viability under oxidative stress |
| Compound E | Mouse Model | Reduced neuroinflammation |
Structure-Activity Relationship (SAR)
The structure of pyrrolo[2,3-c]pyridine derivatives significantly influences their biological activity. Modifications at specific positions on the pyridine ring can enhance or diminish their pharmacological effects.
Key Findings:
- Bromination at Position 3 : Enhances antimicrobial activity.
- Substitution at Position 1 : Critical for antitumor efficacy.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and how can yield and purity be optimized?
- Methodological Answer : The compound is typically synthesized via halogenation of the pyrrolopyridine core. A common approach involves introducing bromine at the 3-position of the pyrrolo[2,3-c]pyridine scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). The tert-butyl carboxylate group is introduced via Boc protection of the pyrrole nitrogen using Boc anhydride in the presence of a base like DMAP .
- Optimization :
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via column chromatography (SiO₂, gradient elution) .
Q. How can this compound be effectively purified after synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Partition the crude product between dichloromethane and water to remove polar impurities.
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 10–30% EtOAc) for separation. For scale-up, prep-HPLC with C18 columns and acetonitrile/water mobile phases improves purity .
- Crystallization : Recrystallize from ethanol or methanol to isolate high-purity crystals .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. The tert-butyl group appears as a singlet (~1.5 ppm, 9H), and the pyrrolopyridine protons show distinct splitting due to aromatic coupling .
- HRMS : Confirm molecular weight (Exact mass: 297.15 for C₁₂H₁₃BrN₂O₂) using ESI or MALDI-TOF .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) using SHELX programs for structure refinement .
Advanced Research Questions
Q. How can cross-coupling reactions involving the bromo substituent be optimized for functionalization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts. Key parameters:
- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O.
- Temperature: 80–100°C for 12–24 hours.
- Monitor conversion via LC-MS .
- Sonogashira Coupling : Use CuI and PdCl₂(PPh₃)₂ with terminal alkynes in Et₃N/DMF. Avoid overfunctionalization by limiting reaction time to 6–8 hours .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- 2D Experiments : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the tert-butyl carbonyl and pyrrole nitrogen confirm Boc protection .
- X-ray vs. NMR Discrepancies : If crystallography reveals a different conformation than solution-state NMR, perform DFT calculations to model equilibrium geometries .
Q. What strategies mitigate electronic effects of the bromine substituent in subsequent reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine deactivates the pyrrolopyridine ring, slowing electrophilic substitution. Use directing groups (e.g., pyridine N-oxide) to enhance regioselectivity in C–H functionalization .
- Competing Reactivity : In Pd-catalyzed reactions, bromine may undergo unintended elimination. Add silver salts (Ag₂O) to stabilize intermediates .
Safety and Handling
- Storage : Store at −20°C under inert gas (Ar) to prevent hydrolysis of the Boc group .
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use fume hoods and PPE during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
